molecular formula C9H14O3 B14602563 Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester CAS No. 60887-96-9

Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester

Katalognummer: B14602563
CAS-Nummer: 60887-96-9
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: MGMFBKHPJYCHRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclopentanecarboxylic acid, featuring an ethyl group and a methyl ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester can be synthesized through several methods. One common approach involves the esterification of cyclopentanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion to the ester.

Another method involves the base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be further modified to introduce the ethyl and oxo groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.

    Substitution: Reagents such as sodium methoxide (NaOMe) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanecarboxylic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which cyclopentanecarboxylic acid, 3-ethyl-2-oxo-, methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an ethyl group and a methyl ester functional group, which can influence its reactivity and potential applications. This combination of functional groups can provide distinct chemical properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

60887-96-9

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

methyl 3-ethyl-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-6-4-5-7(8(6)10)9(11)12-2/h6-7H,3-5H2,1-2H3

InChI-Schlüssel

MGMFBKHPJYCHRR-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC(C1=O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.